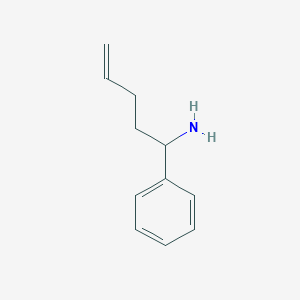
1-Phenylpent-4-en-1-amine
Übersicht
Beschreibung
1-Phenylpent-4-en-1-amine is a chemical compound with the molecular formula C11H15N . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a pent-4-en-1-amine . The InChI code for this compound is 1S/C11H15N/c1-2-3-9-11(12)10-7-5-4-6-8-10/h2,4-8,11H,1,3,9,12H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 161.25 g/mol . More specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives and Intermediates
- Development of Fluoroalkyl Pyrrolidine Derivatives : A study demonstrated the synthesis of 2-fluoroalkyl pyrrolidine derivatives using pent-4-en-1-amines, highlighting the potential for creating novel compounds for various applications (Zhu et al., 2011).
- Key Intermediate in Licofelone Synthesis : Another research focused on synthesizing a key intermediate for Licofelone, an anti-inflammatory drug, using 2,2-dimethyl-5-phenylpent-4-yn-1-amine (Rádl et al., 2009).
Applications in Catalysis and Material Science
- Organophosphorus Compounds Catalysis : A study explored the use of 1-phenylpentane-1, 4-diones, derivatives of 1-phenylpent-4-en-1-amine, in catalytic reactions, emphasizing its potential in various synthesis processes (Zhang et al., 2010).
- Iodoplumbate Hybrids : Research into iodoplumbate hybrids used aliphatic amines, including this compound, showing potential in water treatment and photocatalytic applications (Liu et al., 2015).
Biological and Pharmaceutical Research
- Estrogen Receptor Binding : Investigations into the influence of terminal groups on the estrogen receptor binding of 1-phenylpent-1-ene derivatives revealed insights into their estrogenic and anti-estrogenic properties, important for pharmaceutical applications (Gust & Lubczyk, 2003).
- Gene Delivery Applications : A study on poly(d-glucaramidoamine)s, incorporating this compound, highlighted their use in efficient gene delivery to mammalian cells, indicating potential in gene therapy (Liu et al., 2004).
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s known that the compound can undergo decarboxylation and deamination reactions to form pent-4-en-1-amine, which can cyclize into piperidine .
Biochemical Pathways
The compound is known to be involved in the formation of piperidine through decarboxylation and deamination reactions . Piperidine is a reactive amine capable of undergoing Maillard type interactions .
Eigenschaften
IUPAC Name |
1-phenylpent-4-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-3-9-11(12)10-7-5-4-6-8-10/h2,4-8,11H,1,3,9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUOUJBBEWZNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




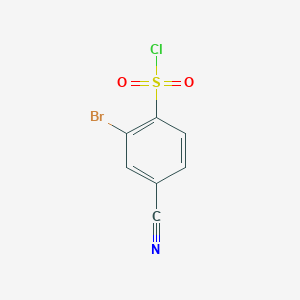
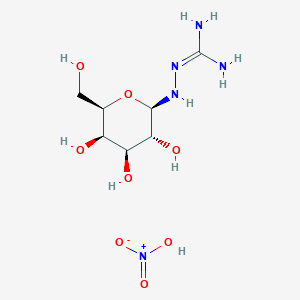
![2-Bromopyrido[3,2-d]pyrimidine-8-oxo-7-carboxylic acid](/img/structure/B3212263.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]aminosulfonamide](/img/structure/B3212271.png)
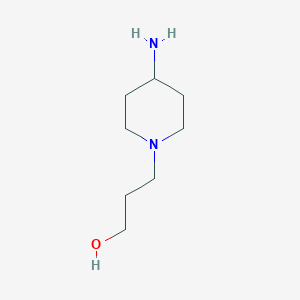
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212276.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)pyrrolidine-2-carboxamide](/img/structure/B3212284.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212285.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212288.png)
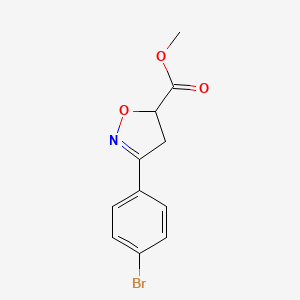
![4-{[Benzyl(propyl)amino]methyl}aniline](/img/structure/B3212303.png)
